molecular formula C10H18ClN B1433576 3-(Cyclobutylidenemethyl)piperidine hydrochloride CAS No. 1803571-46-1

3-(Cyclobutylidenemethyl)piperidine hydrochloride

Cat. No.: B1433576
CAS No.: 1803571-46-1
M. Wt: 187.71 g/mol
InChI Key: JNUFRWLQFFMBLM-UHFFFAOYSA-N
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Description

3-(Cyclobutylidenemethyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H18ClN It is a piperidine derivative, characterized by the presence of a cyclobutylidene group attached to the piperidine ring

Scientific Research Applications

3-(Cyclobutylidenemethyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new piperidine derivatives.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest and potential for future research in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylidenemethyl)piperidine hydrochloride typically involves the reaction of piperidine with cyclobutylidene intermediates under controlled conditions. One common method includes the use of cyclobutylidene bromide and piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylidenemethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, bases like sodium hydride, solvents like THF.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylidenemethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and leading to downstream effects in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 3-(Cyclobutylidenemethyl)piperidine hydrochloride but without the cyclobutylidene group.

    Cyclobutylidene derivatives: Compounds with similar cyclobutylidene groups attached to different core structures.

    Other piperidine derivatives: Compounds with various substituents on the piperidine ring.

Uniqueness

This compound is unique due to the presence of both the cyclobutylidene group and the piperidine ring. This combination imparts distinct chemical properties, making it valuable for specific research applications. Its ability to undergo a variety of chemical reactions and its potential biological activity further distinguish it from other similar compounds.

Properties

IUPAC Name

3-(cyclobutylidenemethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-3-9(4-1)7-10-5-2-6-11-8-10;/h7,10-11H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUFRWLQFFMBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C=C2CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclobutylidenemethyl)piperidine hydrochloride
Reactant of Route 2
3-(Cyclobutylidenemethyl)piperidine hydrochloride
Reactant of Route 3
3-(Cyclobutylidenemethyl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Cyclobutylidenemethyl)piperidine hydrochloride
Reactant of Route 5
3-(Cyclobutylidenemethyl)piperidine hydrochloride
Reactant of Route 6
3-(Cyclobutylidenemethyl)piperidine hydrochloride

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